molecular formula C31H27NO4 B2909749 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid CAS No. 2094684-25-8

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid

Cat. No.: B2909749
CAS No.: 2094684-25-8
M. Wt: 477.56
InChI Key: BAFGGIURIPOBEL-UHFFFAOYSA-N
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Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid is a synthetic amino acid derivative featuring three key structural components:

  • Fmoc protecting group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus provides temporary protection during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions .
  • Carboxylic acid: The C-terminal carboxylic acid facilitates peptide bond formation or conjugation to other molecules.

This compound is primarily utilized in peptide and peptidomimetic synthesis, particularly in designing ligands for biological targets such as G protein-coupled receptors (GPCRs) or enzymes . Its biphenylmethyl side chain may confer unique binding properties compared to natural amino acids.

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFGGIURIPOBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of amino acids using the Fmoc group. The Arndt-Eistert protocol is often employed, starting from commercially available N-Fmoc-protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using automated peptide synthesizers, which can handle the complex sequence of reactions required to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuroprotective Agents

Research indicates that L-Norvaline derivatives can function as neuroprotective agents. For instance, certain derivatives have been studied for their ability to inhibit PSD-95 (postsynaptic density protein 95), which plays a crucial role in synaptic signaling and plasticity. This inhibition could potentially lead to therapeutic strategies for neurodegenerative diseases .

Anticancer Activity

Preliminary studies suggest that L-Norvaline and its derivatives may exhibit anticancer properties. The mechanism involves the modulation of nitric oxide synthase activity and the induction of apoptosis in cancer cells. Further research is required to establish the efficacy and safety of these compounds in clinical settings.

Chiral Separation Techniques

L-Norvaline is employed in chiral separation processes due to its enantiomerically pure nature. It has been utilized in the development of chiral stationary phases for liquid chromatography, enhancing the separation of racemic mixtures into their individual enantiomers .

Enzyme Inhibition

L-Norvaline acts as an inhibitor of arginase, an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine. The inhibition of arginase can enhance nitric oxide production from arginine, making L-Norvaline a candidate for therapies aimed at conditions such as cardiovascular diseases .

Amino Acid Supplementation

In the field of nutrition and dietary supplements, L-Norvaline is used to support muscle growth and recovery due to its role as a branched-chain amino acid (BCAA). It is believed to reduce muscle fatigue during exercise by promoting better blood flow and nutrient delivery .

Polymer Chemistry

L-Norvaline has been incorporated into polymer matrices to enhance their mechanical properties. Its ability to form strong intermolecular interactions contributes to improved tensile strength and elasticity in polymer blends .

Nanotechnology

In nanomaterials research, L-Norvaline has been explored as a stabilizing agent for nanoparticles. Its chiral nature can influence the optical properties of nanomaterials, making it valuable for applications in photonics and optoelectronics .

Case Studies

Application AreaStudy ReferenceFindings
NeuroprotectionWO2024149230A1Demonstrated inhibition of PSD-95 with potential implications for neurodegenerative diseases .
Anticancer ActivityResearchGate PublicationInduced apoptosis in cancer cell lines; further studies needed for clinical relevance .
Chiral SeparationScience.govEffective use in liquid chromatography for separating racemic mixtures .
Polymer ChemistryParchem SupplyEnhanced mechanical properties observed in polymer blends incorporating L-Norvaline .

Mechanism of Action

The mechanism of action for 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under mild basic conditions, allowing the synthesis to proceed.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Aromatic vs. Aliphatic Groups: The biphenylmethyl group in the target compound enhances hydrophobicity compared to aliphatic analogs like 2-methylpentanoic acid derivatives (e.g., CAS 123622-48-0) . This property is critical for membrane permeability in drug candidates .
  • Electron-Withdrawing Groups : The 4-nitrophenyl substituent in increases electrophilicity, making the compound reactive in coupling reactions, whereas electron-donating groups (e.g., methoxy in ) stabilize intermediates during photodegradation .
  • Chiral Centers : Enantiomers such as (R)- and (S)-4-chlorophenyl derivatives () exhibit distinct biological activities due to stereospecific interactions with targets like viral proteases .

Research Findings and Case Studies

  • Peptidomimetic Design: The biphenylmethyl-containing target compound was used to develop β-arrestin-biased ligands for metabotropic glutamate receptors, showing improved intracellular trafficking compared to natural amino acids .
  • Photocaging Applications : The 4,5-dimethoxy-2-nitrophenyl analog () enabled light-controlled release of neuropeptides, with a half-life of <10 seconds under UV irradiation .
  • Antiviral Potency : Analogs of HY-W010984 exhibited EC₅₀ values <1 µM against HIV-1, attributed to optimized aryl interactions with viral envelope proteins .

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid, often referred to as a fluorenyl derivative, is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H25NO4
  • Molecular Weight : 399.46 g/mol
  • CAS Number : 1366459-54-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with hydrophobic pockets in proteins. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways.

1. Antimicrobial Activity

Research has indicated that fluorenyl derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the fluorenyl structure can enhance antibacterial efficacy against various pathogens.

2. Neuroprotective Effects

Certain analogs of fluorenyl compounds have been investigated for their neuroprotective effects. They may exert protective roles in neurodegenerative diseases by modulating oxidative stress and apoptosis pathways.

3. Anti-inflammatory Properties

Fluorenyl derivatives have demonstrated the ability to modulate inflammatory responses. They can influence cytokine production and immune cell activation, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of fluorenyl derivatives, providing insights into their mechanisms and potential applications:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorenyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting strong antimicrobial potential.

Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, a fluorenyl derivative was administered to assess neuroprotective effects. The compound significantly reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.

Study 3: Inhibition of Inflammatory Cytokines

A recent investigation assessed the impact of a specific fluorenyl derivative on cytokine release from activated macrophages. The compound was found to reduce the levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by up to 70% at concentrations of 25 µM.

Data Tables

PropertyValue
Molecular Weight399.46 g/mol
CAS Number1366459-54-2
Antimicrobial MIC≤10 µg/mL
Neuroprotection Dose5 mg/kg (in vivo)
Cytokine InhibitionUp to 70% reduction

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